molecular formula C11H14O5 B12839206 3-tert-Butyl 2-methyl furan-2,3-dicarboxylate

3-tert-Butyl 2-methyl furan-2,3-dicarboxylate

Cat. No.: B12839206
M. Wt: 226.23 g/mol
InChI Key: NAVOVQHOVTWSIV-UHFFFAOYSA-N
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Description

3-tert-Butyl 2-methyl furan-2,3-dicarboxylate is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its tert-butyl and methyl substituents, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl 2-methyl furan-2,3-dicarboxylate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of furan-2,3-dicarboxylic acid with tert-butyl alcohol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl 2-methyl furan-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted furans with different functional groups.

Scientific Research Applications

3-tert-Butyl 2-methyl furan-2,3-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-Butyl 2-methyl furan-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact mechanism can vary depending on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent.

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dicarboxylate: Another furan derivative with carboxylate groups at different positions.

    Methyl furan-2-carboxylate: A simpler furan derivative with a single carboxylate group.

    tert-Butyl furan-2-carboxylate: Similar to the target compound but with fewer substituents.

Uniqueness

3-tert-Butyl 2-methyl furan-2,3-dicarboxylate is unique due to its specific combination of tert-butyl and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

3-O-tert-butyl 2-O-methyl furan-2,3-dicarboxylate

InChI

InChI=1S/C11H14O5/c1-11(2,3)16-9(12)7-5-6-15-8(7)10(13)14-4/h5-6H,1-4H3

InChI Key

NAVOVQHOVTWSIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(OC=C1)C(=O)OC

Origin of Product

United States

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